(S)-4-methyl-hexan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(4S)-4-methylhexan-2-one |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
XUPXMIAWKPTZLZ-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)CC(=O)C |
Canonical SMILES |
CCC(C)CC(=O)C |
Origin of Product |
United States |
An Overview of Chiral Ketones in Organic Synthesis
Chiral ketones are indispensable tools in the field of organic synthesis, serving as pivotal intermediates in the creation of a wide array of enantiomerically pure compounds. cas.cnacs.org Their importance stems from the presence of a stereogenic center, which imparts chirality to the molecule. This characteristic is crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products, where the biological activity is often dependent on a specific stereoisomer. cas.cnchiralpedia.com The development of synthetic routes to access enantioenriched α-chiral ketones is a significant area of research, with various methods being explored, including asymmetric catalysis and the use of chiral auxiliaries. acs.orgnih.gov
The reactivity of the ketone functional group allows for a diverse range of chemical transformations, including nucleophilic additions, reductions, and enolate chemistry. These reactions, when performed on a chiral ketone, can lead to the formation of new stereocenters with high levels of stereocontrol. The ability to selectively synthesize one enantiomer over the other is a cornerstone of modern organic chemistry, and chiral ketones are often at the heart of these strategies. cas.cnorganic-chemistry.org
The Role of Enantioenriched Building Blocks in Chemical Research
Enantioenriched building blocks are molecules that possess a high degree of stereochemical purity and are used as starting materials for the synthesis of more complex chiral molecules. acs.orgresearchgate.net The use of these pre-existing chiral fragments simplifies the synthetic process by eliminating the need for a de novo asymmetric synthesis or a challenging chiral separation at a later stage. rsc.org This approach is particularly valuable in drug discovery and development, where the rapid synthesis of a library of chiral compounds is often required for biological screening. nus.edu.sg
The concept of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a key strategy for producing enantioenriched compounds. acs.org This method, along with others like asymmetric desymmetrization, has been instrumental in expanding the toolbox of synthetic chemists. psu.edu The availability of a diverse range of enantioenriched building blocks, including chiral ketones like (S)-4-methyl-hexan-2-one, is crucial for advancing research in medicinal chemistry and materials science. nus.edu.sgcaltech.edu
Structural Characteristics and Stereochemical Importance of S 4 Methyl Hexan 2 One
(S)-4-Methyl-hexan-2-one is a chiral ketone with the molecular formula C7H14O. nih.gov Its structure features a hexane (B92381) backbone with a ketone group at the second carbon and a methyl group at the fourth carbon, which is the stereogenic center. The "(S)" designation indicates the specific spatial arrangement of the groups around this chiral center.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (4S)-4-methylhexan-2-one |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| Canonical SMILES | CCC@HCC(=O)C |
| InChI Key | XUPXMIAWKPTZLZ-LURJTMIESA-N |
| Data sourced from PubChem. nih.gov |
The stereochemical purity of this compound is of paramount importance for its application as a chiral building block. The defined stereochemistry at the C4 position can direct the formation of new stereocenters in subsequent reactions, leading to the synthesis of diastereomerically pure products. This control over stereochemistry is a fundamental aspect of asymmetric synthesis.
Research Landscape and Emerging Trends in Chiral Hexanone Chemistry
Asymmetric Synthesis Approaches
Asymmetric synthesis provides direct routes to specific enantiomers of chiral molecules, avoiding the need for resolving racemic mixtures. These methods are broadly categorized into catalyst-mediated reactions and biocatalytic transformations.
Chiral Catalyst-Mediated Reactions
The use of chiral catalysts is a powerful strategy for asymmetric synthesis, enabling the formation of chiral products from achiral starting materials with high enantioselectivity.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area in asymmetric synthesis. rsc.org Proline and its derivatives are particularly effective organocatalysts for asymmetric aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. nih.govusask.ca
The reaction mechanism often involves the formation of a chiral enamine intermediate from the reaction of a ketone with the proline catalyst. libretexts.orgyoutube.com This enamine then reacts with an aldehyde, with the chiral environment provided by the catalyst directing the stereochemical outcome of the reaction. libretexts.org The Hajos–Parrish–Eder–Sauer–Wiechert reaction, a proline-catalyzed intramolecular aldol reaction, was a pioneering example in this field, demonstrating high enantioselectivity. wikipedia.orgpnas.org This concept was later extended to intermolecular reactions. wikipedia.org
For the synthesis of ketones like (S)-4-methyl-hexan-2-one, an analogous strategy would involve the reaction of a suitable ketone and aldehyde in the presence of a chiral organocatalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess.
Table 1: Organocatalytic Asymmetric Aldol Reactions This table is representative of typical results in the field and does not depict the specific synthesis of this compound.
| Ketone Donor | Aldehyde Acceptor | Catalyst | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Acetone | p-Nitrobenzaldehyde | L-Proline | 76 |
| Cyclohexanone | 4-Nitrobenzaldehyde | (S)-Proline | 99 |
Metal-catalyzed asymmetric hydrogenation is a widely used and efficient method for the synthesis of chiral alcohols, which can then be oxidized to the corresponding chiral ketones. Ruthenium-based catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of ketones and their precursors. nih.govnih.gov
The Noyori asymmetric hydrogenation, for instance, utilizes BINAP-Ru(II) complexes to achieve highly enantioselective reduction of ketones using hydrogen gas. youtube.com The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen. youtube.com The chirality of the ligand dictates the facial selectivity of the hydrogenation, leading to the formation of a specific enantiomer of the alcohol. youtube.com
For a target like this compound, this would involve the asymmetric hydrogenation of the corresponding α,β-unsaturated ketone, 4-methyl-hex-3-en-2-one, using a chiral ruthenium catalyst to produce (S)-4-methyl-hexan-2-ol, followed by oxidation.
Table 2: Metal-Catalyzed Enantioselective Hydrogenation of Ketones This table illustrates the general effectiveness of the method and is not specific to the synthesis of this compound.
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Aromatic Ketones | Ru-BICP-chiral diamine-KOH | Chiral Secondary Alcohols | 92-99 |
| 4-Chromanone | RuCl(S,S)-TsNCH(C6H5)CH(C6H5)NH2 | (S)-4-Chromanol | 97 |
The direct asymmetric α-alkylation of ketones is a challenging but highly desirable transformation for creating chiral centers. nih.govucc.ie One successful approach involves the use of chiral auxiliaries. blogspot.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemistry of a subsequent reaction. wikipedia.org
In the context of ketone alkylation, a common strategy is the Enders SAMP/RAMP method, which utilizes chiral hydrazones. wikipedia.orguwindsor.ca The ketone is first converted to a chiral hydrazone using (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). Deprotonation of the hydrazone followed by reaction with an alkyl halide occurs with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched α-alkylated ketone. wikipedia.org
To synthesize this compound via this method, one could start with butan-2-one, form the corresponding SAMP hydrazone, and then alkylate with ethyl iodide.
Table 3: Asymmetric Alkylation of Ketones Using Chiral Auxiliaries This table provides representative examples of this methodology.
| Ketone | Alkylating Agent | Chiral Auxiliary | Diastereomeric Excess (de %) |
|---|---|---|---|
| Cyclohexanone | Methyl Iodide | SAMP | >95 |
| Propanal | Benzyl Bromide | RAMP | >96 |
Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. This approach is increasingly recognized for its sustainability and efficiency in producing enantiomerically pure compounds. mdpi.com
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. jocpr.comethz.ch This allows for the separation of the two enantiomers. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. jocpr.comdss.go.th
For the synthesis of this compound, a precursor, racemic 4-methyl-hexan-2-ol, can be subjected to enzymatic kinetic resolution. A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively acylate the (R)-enantiomer of the alcohol, leaving the desired (S)-4-methyl-hexan-2-ol unreacted and in high enantiomeric purity. dss.go.th The unreacted (S)-alcohol can then be separated and oxidized to afford this compound.
Table 4: Enzymatic Kinetic Resolution of Racemic Alcohols This table showcases the effectiveness of lipases in kinetic resolution.
| Racemic Alcohol | Enzyme | Acylating Agent | Product (Unreacted Alcohol) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 2-Pentanol | Lipase B from Candida antarctica | Vinyl acetate | (S)-(+)-2-Pentanol | >99 |
| 2-Heptanol | Lipase B from Candida antarctica | Vinyl acetate | (S)-(+)-2-Heptanol | 99.3 |
Bioreduction of Alpha,Beta-Unsaturated Carbonyl Compounds
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules. The bioreduction of α,β-unsaturated carbonyl compounds is a prominent method for producing chiral alcohols and, subsequently, chiral ketones.
Enzymes, such as perakine (B201161) reductase (PR) from Rauvolfia serpentina, have demonstrated the ability to catalyze the enantioselective reduction of a variety of α,β-unsaturated ketones. nih.gov This enzymatic reduction typically yields α-chiral allylic alcohols with high enantioselectivity. nih.gov While not a direct route to this compound, this methodology is crucial for the synthesis of chiral precursors to analogous hexanones. The resulting chiral allylic alcohol can then be oxidized to the corresponding chiral saturated ketone.
The catalytic mechanism of these reductases is often elucidated through 3D-structure-based modeling of the enzyme-ligand complexes, which aids in understanding the basis of the observed stereoselectivity. nih.gov The scalability of these bioreductions has been demonstrated at the millimole scale without compromising the yield or enantioselectivity, highlighting their practical utility. nih.gov
Chiral Auxiliary-Based Syntheses
The use of chiral auxiliaries is a well-established and powerful strategy for asymmetric synthesis. wikipedia.orguwindsor.ca A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.orguwindsor.ca After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orguwindsor.ca
Diastereoselective alkylation of enolates derived from substrates bearing a chiral auxiliary is a cornerstone of asymmetric synthesis. researchgate.net Evans oxazolidinones are among the most successful and widely used chiral auxiliaries for this purpose. wikipedia.orgwilliams.edu These auxiliaries, which can be prepared from readily available amino alcohols, control the facial selectivity of enolate reactions through steric hindrance. uwindsor.caorganicchemistrydata.org The alkylation of an N-acyl oxazolidinone enolate with an alkyl halide proceeds with a predictable stereochemical outcome, allowing for the synthesis of α-substituted carboxylic acid derivatives that can be further converted to chiral ketones. williams.eduyork.ac.uk
Another powerful class of chiral auxiliaries are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazones, developed by Corey and Enders. wikipedia.org This method involves the formation of a hydrazone between the chiral auxiliary and a ketone or aldehyde, followed by deprotonation to form an azaenolate, which then undergoes diastereoselective alkylation. wikipedia.org Subsequent removal of the auxiliary regenerates the chiral ketone. wikipedia.org This methodology has been successfully applied to the synthesis of a close analog of the target compound, (S)-(+)-4-methyl-3-heptanone, with high enantiomeric excess. mit.eduresearchgate.net
The following table summarizes the key steps and outcomes of a SAMP-hydrazone mediated synthesis of (S)-(+)-4-methyl-3-heptanone.
| Step | Reagents and Conditions | Product | Yield | Diastereomeric/Enantiomeric Excess |
| Hydrazone Formation | Diethyl ketone, SAMP, Ar, 12h | (S)-2 (Hydrazone) | 87% | - |
| Alkylation | 1. LDA, ether, 0°C, 4h; 2. Propyl iodide, -110°C to RT | (ZSS)-3 (Alkylated Hydrazone) | 90% (crude) | ≥97% de |
| Auxiliary Cleavage | O₃, CH₂Cl₂, -78°C | (S)-4-Methyl-3-heptanone | 56-58% (overall) | ≥97% ee |
Table 1: Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP-Hydrazone Method. mit.edu
The success of chiral auxiliary-based syntheses hinges on the highly controlled formation and reaction of enolates. In the case of Evans oxazolidinones, deprotonation of the N-acyl derivative with a strong base like sodium bis(trimethylsilyl)amide at low temperatures generates a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. williams.eduorganicchemistrydata.org This results in a highly diastereoselective alkylation. williams.eduyork.ac.uk
Similarly, the SAMP/RAMP hydrazone method relies on the formation of a stereodefined azaenolate upon deprotonation with lithium diisopropylamide (LDA). wikipedia.org The stereochemistry of this azaenolate is controlled by the chiral pyrrolidine (B122466) ring of the auxiliary. wikipedia.org The subsequent alkylation reaction proceeds with high diastereoselectivity, leading to the formation of a new chiral center with a predictable configuration. wikipedia.org The versatility of this method allows for the synthesis of a wide range of α-alkylated ketones and aldehydes with excellent enantiomeric purity. wikipedia.orgresearchgate.net
Radical Polar Crossover Reactions for Alpha-Chiral Ketones
Radical polar crossover reactions represent a modern and powerful strategy for the construction of complex molecules, including α-chiral ketones. nih.govthieme-connect.de This approach involves the generation of a radical species that undergoes a transformation to a polar intermediate, or vice versa, within a single reaction sequence. nih.gov
A notable example is the synthesis of α-chiral ketones from enantioenriched secondary alkyl pinacolboronic esters. nih.gov In this process, a vinyl boron ate complex, formed in situ, acts as a radical acceptor. nih.gov The resulting radical anion undergoes a stereospecific 1,2-migration in a radical polar crossover event. nih.gov Subsequent oxidation of the newly formed boronic ester yields the desired α-chiral ketone with excellent enantiopurity. nih.gov This three-component reaction utilizes commercially available alkyl iodides as radical precursors and is initiated by light. nih.gov This method offers a transition-metal-free pathway to valuable chiral building blocks. nih.gov
Multi-Step Synthetic Sequences and Precursor Design
The synthesis of complex chiral molecules often requires multi-step sequences that begin with the careful design and preparation of functionalized intermediates.
Preparation of Functionalized Hexanone Intermediates
The synthesis of this compound and its analogs can be achieved through various routes that involve the preparation of key functionalized precursors. As detailed in the SAMP/RAMP hydrazone methodology, the synthesis of (S)-(+)-4-methyl-3-heptanone serves as an excellent template for accessing chiral hexanones. mit.edu The starting materials are simple achiral ketones, and the chirality is introduced in a controlled manner using the chiral auxiliary. mit.edu
Another approach involves the synthesis of cyclic precursors that can be subsequently transformed into the desired acyclic chiral ketones. For instance, chemo-enzymatic methods can be employed to produce chiral hydroxyenone and acetoxyenone structures. researchgate.net These cyclic intermediates can then undergo ring-opening and further functional group manipulations to afford the target chiral hexanones. The synthesis of polysubstituted analogs can also be achieved through tailored synthetic routes. researchgate.net
Strategizing Stereocontrol in Convergent Synthesis
The synthesis of a specific enantiomer such as this compound requires precise control over the three-dimensional arrangement of atoms, a concept known as stereocontrol. In a convergent synthesis, different fragments of the target molecule are prepared independently and then assembled. This approach allows for the efficient construction of complex molecules and offers multiple opportunities to establish the desired stereochemistry. Key strategies for achieving stereocontrol in the synthesis of chiral hexanones include the use of chiral pool starting materials, asymmetric catalysis, and chiral auxiliaries.
One of the most direct methods is chiral pool synthesis , which utilizes naturally occurring chiral molecules as starting materials. For instance, the synthesis of a related chiral ketone, (2R/S,4S)-2-hydroxy-4-methyl-1-phenylhexan-3-one, has been demonstrated starting from (S)-(−)-2-methyl-1-butanol. researchgate.net This starting material already possesses the S-configuration at the C4 position, which is then carried through the synthetic sequence to the final product. This strategy elegantly bypasses the need to create the stereocenter, borrowing it from nature's own chiral inventory.
Asymmetric catalysis is a powerful alternative where a small amount of a chiral catalyst directs a reaction to selectively produce one enantiomer over the other. Several catalytic methods are applicable to the synthesis of chiral ketones:
Asymmetric Hydrogenation: This highly efficient method uses a chiral transition metal complex (often based on iridium or rhodium) to add hydrogen across a double bond, creating a chiral center with high enantioselectivity. acs.org It is a cornerstone of modern asymmetric synthesis due to its high atom economy. acs.org
Asymmetric Ketone Reduction: Prochiral ketones can be reduced to chiral secondary alcohols using chiral catalysts. acsgcipr.org Biocatalytic reduction using enzymes like ketone reductases or alcohol dehydrogenases is particularly effective, often yielding alcohols with near-perfect enantiomeric purity under mild conditions. nih.govresearchgate.netnih.gov The resulting chiral alcohol can then be oxidized to the desired this compound. Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with borane. mdpi.comyoutube.com
Asymmetric Aldol Reactions: The aldol reaction, which forms a new carbon-carbon bond, can be rendered asymmetric using organocatalysts like proline. wikipedia.org This allows for the construction of the hexanone backbone while simultaneously setting the stereochemistry at the C4 position. rsc.org
These strategies provide a versatile toolkit for chemists to strategically plan the synthesis of specific chiral hexanones, ensuring the desired stereoisomer is produced with high purity.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing the synthesis of compounds like this compound. jk-sci.com This involves a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free or Aqueous Medium Reactions
A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which pose environmental and health risks. For the synthesis of chiral hexanones and their precursors, several promising solvent-free or aqueous-based methods have been developed.
Biocatalysis , such as the enzymatic reduction of ketones, is often performed in aqueous buffer solutions, completely avoiding organic solvents. researchgate.netnih.gov These reactions proceed under mild conditions of temperature and pH and are highly selective. nih.gov Marine-derived fungi, for example, have been shown to effectively reduce ketones to chiral alcohols in an aqueous medium, with the potential for the biocatalyst to be recycled multiple times. nih.gov
Solid-state reactions represent another approach to eliminating solvents. Enantioselective reductions of ketones have been achieved by forming inclusion complexes with a chiral host compound and then reacting them with a reducing agent in the solid state. cmu.edu This technique demonstrates that chirality can be induced even without the presence of a solvent.
Furthermore, modern catalytic reactions, such as certain addition reactions to form γ,δ-unsaturated ketones and aldehydes, can be designed to work in an aqueous medium, offering a greener alternative to traditional Grignard-type reactions. jk-sci.com
Atom-Economy and Waste Reduction in Chiral Hexanone Production
Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. jocpr.comwikipedia.org A reaction with 100% atom economy incorporates all reactant atoms into the desired product, generating no waste byproducts. scranton.edu
Atom Economy % = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org
Different reaction types have inherently different atom economies.
| Reaction Type | General Transformation | Typical Atom Economy | Rationale |
| Addition | A + B → C | High (often 100%) | All atoms from reactants A and B are combined in product C. scranton.edu |
| Isomerization | A → B | 100% | Atoms of the reactant are rearranged to form the product; no atoms are lost. jk-sci.com |
| Substitution | A-B + C → A-C + B | Moderate to Low | Byproduct B is generated as waste. |
| Elimination | A → B + C | Low | A portion of the starting material is eliminated as waste (C). |
In the context of producing chiral hexanones, this principle favors certain synthetic routes. For example, catalytic hydrogenation is a highly atom-economical reaction, as it involves the addition of a hydrogen molecule. acs.orgwikipedia.org Similarly, an isomerization reaction, where an achiral precursor is converted into a chiral ketone using a catalyst, would have a 100% atom economy. jk-sci.comnih.gov
Spectroscopic Methods for Chiroptical Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are powerful tools for determining the absolute configuration of enantiomers.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the stereochemistry of a molecule in solution. The VCD spectrum is highly sensitive to the molecule's three-dimensional structure, making it an excellent tool for assigning the absolute configuration of chiral compounds, including ketones like this compound.
The assignment of the absolute configuration using VCD is typically achieved by comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known enantiomer. uantwerpen.beresearchgate.net Density Functional Theory (DFT) is a common computational method used for these calculations. A good agreement between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration. uantwerpen.beresearchgate.net For instance, in a study on a related chiral ketone, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, VCD spectroscopy, in conjunction with DFT calculations, was instrumental in confirming the (S)-configuration. uantwerpen.beresearchgate.net
VCD spectroscopy has also been successfully applied to elucidate the stereochemistry of complex molecules and reaction intermediates in solution, demonstrating its utility for direct characterization without the need for extensive analysis of other spectroscopic data like NMR. d-nb.info The sensitivity of VCD to both covalent and non-covalent stereochemistry makes it a versatile technique. rsc.orgru.nl
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. researchgate.net This technique is particularly useful for analyzing chiral molecules containing chromophores, which are parts of a molecule that absorb light. The carbonyl group in hexanones acts as a chromophore, making ECD a suitable method for their stereochemical analysis.
Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with quantum chemical calculations. researchgate.net The Cotton effect, which is the characteristic change in optical rotation and circular dichroism in the vicinity of an absorption band, provides crucial information for this assignment. rsc.org For complex molecules, a combined analysis of ECD and VCD spectra can provide a more unequivocal assignment of the absolute configuration of diastereomers than either technique in isolation. researchgate.net
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. leidenuniv.nl The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, is characteristic of the stereochemistry of the chiral molecule. rsc.org
For chiral ketones, the "Octant Rule" is an empirical rule used to predict the sign of the Cotton effect in the ORD spectrum based on the spatial arrangement of substituents around the carbonyl chromophore. acs.org Research on (S)-4-methylhexan-3-one has demonstrated the application of ORD in conjunction with circular dichroism to characterize its stereochemistry. rsc.org The combination of ORD with other chiroptical techniques like VCD and ECD provides a robust method for the reliable assignment of the absolute configuration of chiral hexanones. uantwerpen.beresearchgate.net
Chromatographic Determination of Enantiomeric Purity
Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are essential for separating enantiomers and determining their purity.
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. chromatographyonline.com The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. researchgate.net
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used and have shown broad applicability for the separation of a wide range of chiral compounds. chromatographyonline.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com
Alternatively, enantiomers can be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov This method is particularly useful when direct chiral HPLC separation is challenging. The choice of the derivatizing agent is critical for effective separation. nih.gov
Table 2: Chiral HPLC Separation Parameters
| Stationary Phase | Mobile Phase | Analyte Type | Key Principle | Reference |
|---|---|---|---|---|
| Chiral Stationary Phase (e.g., polysaccharide-based) | Normal Phase (e.g., hexane (B92381)/ethanol) or Reversed Phase (e.g., acetonitrile/water) | Enantiomers | Differential interaction with the CSP leads to separation. | phenomenex.comchromatographyonline.comresearchgate.net |
| Achiral Stationary Phase (e.g., silica (B1680970) gel) | Varies depending on the diastereomers | Diastereomers (formed by derivatization with a chiral agent) | Diastereomers have different physical properties and can be separated on achiral columns. | nih.gov |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and widely used method for the separation of enantiomers, a process known as chiral resolution. nih.govazom.com This technique is indispensable for determining the enantiomeric ratio (er) and for isolating pure enantiomers of volatile compounds like chiral hexanones. nih.gov The fundamental principle of chiral recognition in GC lies in the formation of transient, diastereomeric complexes between the enantiomers (the selectands) and the chiral selector of the stationary phase. azom.com These diastereomeric adducts possess different thermodynamic stabilities, leading to different retention times and, consequently, their separation on the column. azom.com
The development of highly enantioselective CSPs has been crucial for the advancement of this field. nih.gov A variety of CSPs are available, broadly categorized based on the type of chiral selector employed.
Amino Acid Derivatives: The first commercialized amino acid-based CSP was Chirasil-Val, which uses L-valine-tert-butylamide coupled to a polysiloxane chain. researchgate.net These phases are known for their high thermal stability and are effective for separating a wide range of racemates, including ketones, through hydrogen bonding and dipole-dipole interactions. researchgate.netresearchgate.net The availability of both L- and D-enantiomeric forms of the selector allows for the convenient reversal of the enantiomer elution order, which is particularly useful in trace enantiomer analysis. researchgate.net
Cyclodextrin (B1172386) Derivatives: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with a wide variety of molecules. azom.comresearchgate.net By derivatizing the hydroxyl groups on the cyclodextrin rim, for example, with alkyl or acetyl groups, their enantioselective properties can be finely tuned. researchgate.net These derivatized cyclodextrins, often diluted in a polysiloxane matrix, are some of the most versatile and widely used CSPs in GC. nih.gov They have demonstrated high separation efficiencies for numerous chiral compounds, including ketones, alcohols, esters, and hydrocarbons. researchgate.net The separation mechanism is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin.
The table below summarizes some commercially available cyclodextrin-based CSPs and their applicability for separating ketones.
Table 1: Selected Commercial Chiral Stationary Phases (CSPs) for GC and their Application to Ketone Separation
| Cyclodextrin Derivative Type | Commercial Name | Typical Compounds Separated |
|---|---|---|
| Permethylated α-Cyclodextrin | α-DEX-120 | Alcohols, diols, epoxides, ethers, ketones, positional isomers researchgate.net |
In practice, the absolute configuration of a chiral ketone can be assigned by comparing its retention time on a specific chiral column with that of an authentic, enantiomerically pure standard. For instance, the absolute configuration of 2-hydroxy-5-methyl-3-hexanone (B12690846) was deduced by comparing the retention time of the synthesized product on a G-TA chiral column with a product obtained from a stereoselective reaction (Sharpless Asymmetric Dihydroxylation) whose outcome is predictable. researchgate.net
Theoretical Support for Configuration Assignment
While chromatographic methods are excellent for separating enantiomers, assigning the absolute configuration often requires corroboration from chiroptical spectroscopy combined with quantum-chemical calculations. researchgate.net This approach involves comparing the experimentally measured chiroptical spectrum (e.g., Electronic Circular Dichroism or Vibrational Circular Dichroism) of a chiral molecule with the spectrum predicted computationally for a specific enantiomer (e.g., the R or S configuration). researchgate.netresearchgate.net A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. researchgate.net
Density Functional Theory (DFT) Calculations for Chiroptical Spectra
Density Functional Theory (DFT) has become the preeminent computational tool for predicting the chiroptical properties of chiral molecules. researchgate.net Techniques such as time-dependent DFT (TDDFT) are used to calculate electronic circular dichroism (ECD) and UV-Vis absorption spectra, while standard DFT can predict infrared (IR) and vibrational circular dichroism (VCD) spectra. uantwerpen.beresearchgate.netmdpi.com
The process generally involves several steps:
Conformational Search: For flexible molecules like acyclic ketones, a thorough search for all low-energy conformers is performed using molecular mechanics or other methods. researchgate.net
Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically DFT (e.g., using the B3LYP functional with a basis set like 6-31G(d)). researchgate.net
Chiroptical Spectra Calculation: For each stable conformer, the ECD or VCD spectrum is calculated using TDDFT or DFT, respectively. mdpi.com
Boltzmann Averaging: The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted according to their calculated relative energies (Boltzmann population). researchgate.net
This combined experimental and computational approach has been successfully used to assign the absolute configuration of numerous complex natural products and synthetic intermediates. uantwerpen.beresearchgate.net For example, the absolute configuration of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one was unambiguously assigned as S by demonstrating the excellent agreement between the experimental ECD and VCD spectra and the DFT-calculated spectra for the (S)-enantiomer. uantwerpen.beresearchgate.net Even for acyclic ketones, where the application of empirical rules like the octant rule can be challenging due to conformational flexibility, DFT calculations provide a more robust method for predicting the Cotton effects and assigning the absolute configuration. researchgate.netthieme-connect.de
Table 2: Representative DFT Functionals and Basis Sets for Chiroptical Calculations
| Calculation Type | Typical Method | Common Functional | Common Basis Set | Application Example |
|---|---|---|---|---|
| Geometry Optimization | DFT | B3LYP | 6-31G(d) | Flexible chiral drugs, Natural products researchgate.netmdpi.com |
| ECD/UV-Vis Spectra | TDDFT | B3LYP, ωB97XD | 6-311++G(2d,2p), TZVP | Substituted hexanones, Flexible drug molecules researchgate.netmdpi.com |
Computational Verification of Absolute Stereochemistry
Computational methods provide a powerful means of verifying the absolute stereochemistry determined by experimental techniques. The comparison of calculated and experimental data serves as a rigorous check on the assignment. frontiersin.org An unambiguous assignment is claimed when the theoretical spectrum for one enantiomer matches the experimental spectrum while the spectrum for its mirror image is opposite. researchgate.net
The reliability of this verification rests on the accuracy of the quantum-chemical calculations. frontiersin.org The choice of the DFT functional, basis set, and the inclusion of solvent effects (often using a Polarizable Continuum Model, PCM) can influence the outcome and must be carefully considered. researchgate.netfrontiersin.org For instance, studies on thiazolium-catalyzed benzoin (B196080) condensations used B3LYP/6-31G(d) calculations to predict the stereochemical outcome, finding good correlation with experimental results. pnas.org
Furthermore, computational chemistry can help elucidate the origins of stereoselectivity. By modeling the transition states of a reaction, chemists can understand why one enantiomer is formed preferentially, as was done for the asymmetric benzoin condensation. pnas.org Beyond chiroptical spectroscopy, computational methods can also be used to predict other properties related to chirality, such as optical rotation ([α]D) and NMR parameters, providing additional layers of verification for a stereochemical assignment. frontiersin.orgacs.org
Role in Natural Product Synthesis
This compound is a chiral ketone that, in principle, could serve as a valuable starting material in the synthesis of complex natural products. Chiral ketones are important precursors for establishing stereocenters through various chemical transformations. However, a thorough review of scientific databases and chemical literature reveals a significant gap in documented applications of this specific compound for these purposes.
Construction of Chiral Frameworks in Complex Natural Compounds
There is no readily available scientific literature demonstrating the use of this compound for the construction of chiral frameworks in complex natural compounds. While the synthesis of natural products often relies on chiral building blocks from the "chiral pool," this particular ketone does not appear to be a commonly employed synthon in reported total syntheses.
Stereoselective Synthesis of Bioactive Metabolites
Similarly, no specific examples of this compound being used in the stereoselective synthesis of bioactive metabolites have been found in the reviewed literature. The potential exists for its conversion into more complex chiral intermediates, but published research has not detailed such applications.
Utility in Pharmaceutical Intermediate Development
The development of single-enantiomer pharmaceuticals often necessitates the use of chiral building blocks to ensure the desired therapeutic effect and to avoid potential side effects from other stereoisomers. While chiral ketones are a recognized class of pharmaceutical intermediates, the specific application of this compound is not well-documented.
Precursors for Enantioenriched Drug Candidates
No published studies were identified that describe the use of this compound as a direct precursor for enantioenriched drug candidates. Research into the synthesis of pharmaceutical ingredients is extensive, but this compound is not featured as a key starting material in the available literature.
Asymmetric Synthesis of Chiral Pharmaceutical Scaffolds
The synthesis of chiral pharmaceutical scaffolds is a critical area of medicinal chemistry. These scaffolds form the core structures of many drugs. A comprehensive search did not yield any instances of this compound being employed in the asymmetric synthesis of such scaffolds. While related compounds, such as (S)-4-hydroxy-5-methyl-2-hexanone, are noted for their role in preparing pharmaceutical intermediates, the same has not been reported for the target compound of this article. guidechem.com
Contributions to General Asymmetric Organic Synthesis
Beyond specific applications in natural product and pharmaceutical synthesis, chiral building blocks can contribute to the broader field of asymmetric organic synthesis by serving as model substrates or versatile intermediates in the development of new synthetic methodologies. The racemate, 4-methyl-2-hexanone, is known as a solvent and a precursor in organic synthesis. smolecule.com However, the specific contributions of the (S)-enantiomer as a chiral building block are not detailed in the scientific literature. Enantioselective reactions are fundamental to modern organic chemistry, yet this compound has not been prominently featured in studies on this topic. msu.educdnsciencepub.com
Substrate in Diastereoselective Reactions
The inherent chirality of this compound makes it an excellent substrate for diastereoselective transformations. In such reactions, the pre-existing stereocenter at the C-4 position influences the formation of a new stereocenter, leading to a preferential formation of one diastereomer over another. A primary example of this is the reduction of the ketone functionality.
The reduction of the carbonyl group in (S)-4-methyl-3-heptanone generates a new stereocenter at the C-3 position, resulting in the formation of two diastereomeric alcohols: (3S,4S)-4-methyl-3-heptanol and (3R,4S)-4-methyl-3-heptanol. The stereochemical outcome of this reduction is dependent on the reducing agent and reaction conditions, with the chiral center at C-4 directing the approach of the hydride reagent.
Key research in the synthesis of insect pheromones has utilized this diastereoselective reduction. For instance, the reduction of enantiomerically pure (S)-4-methyl-3-heptanone, often prepared using SAMP/RAMP hydrazone methodology, is a critical step. nih.govresearchgate.netresearchgate.net The use of standard reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to a mixture of the two possible diastereomers. researchgate.net
| Substrate | Reagent | Product(s) | Diastereomeric Ratio (d.r.) | Reference(s) |
| (S)-4-Methyl-3-heptanone | LiAlH₄ | (3S,4S)-4-methyl-3-heptanol and (3R,4S)-4-methyl-3-heptanol | Mixture, ratio not specified | researchgate.net |
This table illustrates the diastereoselective reduction of a chiral ketone. The specific ratio of diastereomers can vary based on reaction conditions.
This substrate-controlled diastereoselectivity is fundamental for accessing specific stereoisomers of the resulting alcohol, which is often a biologically active molecule or an intermediate in a more complex synthesis.
Probing Stereoselectivity in Novel Reaction Types
The defined stereochemistry of this compound and its analogs is instrumental in probing the stereoselectivity of new or complex reaction systems, particularly in biocatalysis and in the elucidation of structure-activity relationships for biologically active molecules. Many insect pheromones are chiral, and often only one specific stereoisomer is active, while others can be inactive or even inhibitory. nih.govresearchgate.net Therefore, the ability to synthesize all possible stereoisomers of a target molecule is crucial for identifying the active component and understanding its interaction with biological receptors.
The synthesis of the four stereoisomers of 4-methyl-3-heptanol (B77350), a known aggregation pheromone for the almond bark beetle, Scolytus amygdali, highlights this application. nih.gov Starting with the synthesis of both (R)- and (S)-4-methyl-3-heptanone, subsequent reductions and resolutions allow for the preparation of all four stereoisomers of the alcohol. nih.govresearchgate.net These isomers can then be used in field tests to probe the biological response, revealing that (3S,4S)-4-methyl-3-heptanol is the active attractant, while the (3R,4S) and (3R,4R) isomers are inhibitory. nih.gov
More recently, novel biocatalytic methods have been developed to access these stereoisomers with high selectivity. A one-pot, multi-enzymatic process starting from 4-methylhept-4-en-3-one utilizes an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a sequential reduction to create the two stereocenters. nih.gov By selecting different enzymes, each of the four stereoisomers of 4-methyl-3-heptanol can be synthesized with excellent diastereomeric and enantiomeric excess. This approach uses the chiral ketone intermediate, formed in situ, to probe the stereoselectivity of various alcohol dehydrogenases.
| Target Isomer | Enzymes Used | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference(s) |
| (3S,4R)-1 | OYE2, ADH-T | 72% | 99% | 99% | nih.gov |
| (3R,4R)-1 | OYE2, Lk-ADH | 83% | 99% | 99% | nih.gov |
| (3S,4S)-1 | OYE1-W116V, ADH-T | 75% | 99% | 94% | nih.gov |
| (3R,4S)-1 | OYE1-W116V, ADH270 | 81% | 99% | 92% | nih.gov |
This table summarizes the results of a one-pot multi-enzymatic synthesis, demonstrating how different enzymes can be used to probe and achieve high stereoselectivity in the formation of all four stereoisomers of 4-methyl-3-heptanol.
These examples underscore how a seemingly simple chiral building block like this compound or its analogs serves as a powerful tool. It not only allows for the efficient construction of more complex chiral molecules through diastereoselective reactions but also acts as a molecular probe to investigate the stereochemical preferences of both chemical catalysts and biological systems.
Theoretical and Mechanistic Investigations of S 4 Methyl Hexan 2 One Reactivity
Computational Chemistry Studies
Computational chemistry offers powerful methods to investigate the behavior of molecules at an atomic level. For (S)-4-methyl-hexan-2-one, such studies would be crucial in predicting its behavior in chemical reactions and its interactions with other chiral molecules.
Quantum Mechanical Calculations of Reaction Pathways
Quantum mechanical (QM) calculations are fundamental to understanding the energetics and mechanisms of chemical reactions. For this compound, QM methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to explore various reaction pathways. For instance, in nucleophilic addition reactions to the carbonyl group, these calculations could predict the transition state structures and activation energies for the formation of different stereoisomeric products. This would provide insight into the inherent facial selectivity of the ketone.
Table 1: Hypothetical Data from Quantum Mechanical Calculations for the Nucleophilic Addition of a Generic Nucleophile (Nu-) to this compound
| Transition State | Diastereomeric Product | Calculated Activation Energy (kcal/mol) | Relative Energy (kcal/mol) |
| TS-Re | (2R, 4S)-product | 15.2 | 0 |
| TS-Si | (2S, 4S)-product | 16.5 | +1.3 |
Note: This table is illustrative and not based on actual published data.
Molecular Dynamics Simulations for Conformational Analysis
The reactivity of a flexible molecule like this compound is heavily influenced by its conformational preferences. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and their relative populations in different solvent environments. nih.gov By simulating the molecule's motion over time, researchers can identify the most stable rotamers and understand how the spatial arrangement of the methyl and ethyl groups influences the accessibility of the carbonyl group for reactions.
Modeling of Chiral Recognition and Interactions
Understanding how this compound interacts with other chiral molecules is key to its application in asymmetric synthesis and separation science. Molecular modeling techniques, including docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods, could be used to simulate the non-covalent interactions between this compound and a chiral host, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. These models can help to elucidate the specific hydrogen bonds, van der Waals forces, and steric interactions that govern chiral recognition.
Reaction Kinetics and Mechanism Elucidation
Experimental studies on the reaction kinetics of this compound would be essential to validate the theoretical predictions and to gain a deeper understanding of the factors controlling its reactivity and stereoselectivity.
Understanding Stereoselectivity Controlling Factors
The stereochemical outcome of reactions involving this compound is determined by a combination of steric and electronic factors. Kinetic studies, such as determining reaction rates and diastereomeric ratios under various conditions (temperature, solvent, catalyst), would provide valuable data. This information, when combined with computational models, can help to build a comprehensive picture of the factors that control stereoselectivity. For example, the Felkin-Anh and Cram models could be computationally and experimentally tested for their predictive power in nucleophilic additions to the carbonyl group of this specific ketone.
Table 2: Hypothetical Kinetic Data for a Reaction of this compound
| Reaction Condition | Rate Constant (M⁻¹s⁻¹) | Diastereomeric Ratio (A:B) |
| Condition 1 (Low Temp, Non-polar Solvent) | 0.05 | 90:10 |
| Condition 2 (High Temp, Polar Solvent) | 0.25 | 75:25 |
Note: This table is illustrative and not based on actual published data.
Analytical Techniques and Derivatization Strategies in Chiral Hexanone Research
Development of Advanced Analytical Methods for Enantiopurity
Ensuring the enantiomeric purity of a chiral compound is a critical step in research. The development of reliable analytical methods allows for the accurate quantification of each enantiomer in a mixture, which is fundamental for evaluating the success of an asymmetric synthesis or for studying stereospecific interactions.
Pre-Column Derivatization for Enhanced Chiral Separation
One effective strategy to separate enantiomers that are otherwise difficult to resolve is indirect separation, which involves converting the enantiomers into diastereomers through a process known as pre-column derivatization. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can often be separated on a standard, non-chiral stationary phase.
For a ketone like (S)-4-methyl-hexan-2-one, derivatization typically targets the carbonyl group. While direct separation on chiral columns is often preferred, derivatization can be a powerful alternative, especially when universal chiral stationary phases are not effective. bgb-analytik.com For instance, chiral reagents can be designed to react with the ketone, forming diastereomeric derivatives such as oximes, hydrazones, or imines. These derivatives can then be readily separated using standard chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nanobioletters.com The choice of the derivatizing agent is crucial and is based on factors like reaction efficiency, stability of the derivatives, and the chromatographic properties of the resulting products. This approach transforms the challenging task of separating enantiomers into a more straightforward separation of diastereomers. nanobioletters.com
Optimization of Chiral Stationary Phases and Mobile Phases
Direct enantiomeric separation using chromatography relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). bgb-analytik.com The selection and optimization of both the CSP and the mobile phase are critical for achieving a successful separation, measured by the enantioselectivity or separation factor (α), where a value greater than 1.1 is generally considered resolvable. bgb-analytik.com
Chiral Stationary Phases (CSPs): There is no universal CSP, making column screening a common practice in method development. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. windows.net For ketones, Pirkle-type phases have also shown effectiveness. bgb-analytik.com These CSPs create a chiral environment where the enantiomers form transient, diastereomeric complexes with the stationary phase, leading to different retention times. bgb-analytik.com
Mobile Phases: The composition of the mobile phase significantly influences the separation. Chiral separations can be performed in either normal-phase or reversed-phase modes. bgb-analytik.com Normal-phase, using solvents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is often the first approach, particularly if the method may be scaled up for preparative separations. bgb-analytik.commdpi.com The nature and concentration of the alcohol modifier can dramatically affect the separation. researchgate.net Reversed-phase modes, using aqueous-organic mobile phases, are also employed. The optimization process involves systematically adjusting the solvent ratio and incorporating additives to enhance resolution and peak shape. researchgate.netscribd.com
The table below summarizes common CSPs and mobile phase considerations for the chiral separation of ketones.
| CSP Type | Common Examples | Typical Mobile Phase Mode | Key Optimization Parameters |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris[(S)-α-methylbenzylcarbamate] windows.netmdpi.com | Normal, Polar-Organic, Reversed-Phase | Type and percentage of alcohol modifier (e.g., Ethanol, Isopropanol) in Hexane. bgb-analytik.commdpi.com |
| Pirkle-type | 1-(3,5-Dinitrobenzamido)-1,2,3,4,-tetrahydrophenanthrene (Whelk-O 1) bgb-analytik.com | Normal, Reversed-Phase | Solvent strength and composition. Typically performs best with normal phase solvents. bgb-analytik.com |
Spectroscopic Characterization for Research Purposes
Spectroscopic techniques are indispensable tools for the structural elucidation and identification of chemical compounds in a research context. For this compound, infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary information crucial for confirming its identity and for studying its role in chemical reactions.
Infrared (IR) Spectroscopy in Mechanistic Studies
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak typically appears in the region of 1700-1725 cm⁻¹. nist.gov
In mechanistic studies, IR spectroscopy can be used to monitor the progress of a reaction. For example, in a reaction involving the reduction of the ketone to an alcohol, the disappearance of the strong C=O stretching peak and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the conversion of the starting material. Similarly, in derivatization reactions, changes in the spectral region of the carbonyl group can confirm the formation of the desired product. researchgate.netacs.org The precise position of the C=O peak can also provide information about the molecular environment, such as conjugation or strain, making it a valuable tool in detailed mechanistic investigations.
The table below lists key IR absorption frequencies for 4-methyl-hexan-2-one.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Alkyl | C-H stretch | 2850 - 3000 |
| Carbonyl | C=O stretch | ~1715 |
| Alkyl | C-H bend | 1350 - 1480 |
Data derived from the typical ranges for aliphatic ketones. nist.gov
Mass Spectrometry (MS) for Reaction Product Identification
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nist.gov When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, making it invaluable for analyzing reaction products. nih.gov
For 4-methyl-hexan-2-one, electron ionization (EI) mass spectrometry results in a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight (114.19 g/mol ). nist.govnih.gov The molecule also undergoes characteristic fragmentation, creating a unique pattern or "fingerprint" that aids in its identification. Common fragmentation pathways for aliphatic ketones include McLafferty rearrangement and alpha-cleavage. The analysis of these fragment ions can confirm the structure of the molecule. In research, GC-MS is routinely used to identify the products of a synthesis, determine their purity, and identify any byproducts, providing critical information for reaction optimization. nih.gov
The following table shows the prominent peaks in the mass spectrum of 4-methyl-2-hexanone.
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Significance |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl group |
| 71 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of a propyl group) |
| 58 | [C₃H₆O]⁺ | McLafferty rearrangement product |
| 43 | [CH₃CO]⁺ | Acylium ion from alpha-cleavage |
Data derived from the NIST Mass Spectrometry Data Center. nist.gov
Chromatographic Techniques for Separation and Purification in Research Scale
Beyond analytical-scale separation for purity assessment, chromatography is the cornerstone of purification in a research setting. Techniques such as flash column chromatography and preparative HPLC are employed to isolate this compound from reaction mixtures, starting materials, and byproducts.
Flash Column Chromatography: This is a rapid and efficient method for purifying moderate to large quantities (milligrams to grams) of a compound. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column under pressure. mdpi.com The components of the mixture separate based on their differential adsorption to the stationary phase. For a moderately polar compound like 4-methyl-hexan-2-one, a common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. mdpi.com The polarity of the eluent is optimized to achieve the best separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
Preparative High-Performance Liquid Chromatography (Prep HPLC): For higher purity requirements or for separating challenging mixtures (such as enantiomers or closely related isomers), preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. sielc.com An analytical chiral HPLC method developed for enantiopurity analysis can often be scaled up to a preparative method for isolating the pure (S)-enantiomer. windows.net This involves adjusting the column dimensions, flow rate, and sample concentration to maximize throughput while maintaining resolution. After separation, the solvent is evaporated from the collected fractions to yield the purified compound.
Biochemical and Mechanistic Investigations Involving Chiral Methyl Hexanones
Intermediates in Metabolic Pathways (Non-Human Clinical Focus)
Chiral ketones such as (S)-4-methyl-hexan-2-one are recognized as potential, though often transient, intermediates in various microbial metabolic pathways. Their formation and degradation are linked to the broader processes of hydrocarbon oxidation and the biosynthesis of complex organic molecules.
The anaerobic oxidation of n-alkanes by microorganisms is a critical biogeochemical process. While this compound is not explicitly documented as a primary intermediate, its structure is consistent with the downstream processing of C6 alkanes like n-hexane. The established mechanism for n-alkane activation under anaerobic conditions involves the addition of the alkane to fumarate. In methane-utilizing bacteria, cell suspensions have been shown to oxidize n-alkanes, including hexane (B92381), into their corresponding secondary alcohols (e.g., 2-hexanol), which are then further oxidized to the corresponding methyl ketones. nih.govbohrium.com
For instance, methane-utilizing bacteria can convert hexane to 2-hexanol, which is subsequently oxidized to 2-hexanone. This process suggests a plausible pathway for the formation of methylated hexanones from branched alkanes. The initial enzymatic attack on the alkane chain, often at a sub-terminal position, generates a secondary alcohol that serves as a direct precursor to a ketone. nih.gov
While direct evidence for this compound as a building block in the biosynthesis of other secondary metabolites is limited, the production of methyl ketones as volatile organic compounds (VOCs) and signaling molecules by microorganisms is well-established. Fungal species, such as Penicillium, are known to bioconvert fatty acids and terpenes into various methyl ketones. mdpi.com Similarly, bacteria like Bacillus subtilis release a mixture of volatiles, including an array of ketones, that play roles in microbial interactions. frontiersin.org
The stereospecific nature of biological catalysts makes it feasible that chiral ketones, once formed, could be incorporated into more complex natural products. mdpi.com The enzymatic machinery exists for such transformations, even if the specific pathway involving this compound has not been fully elucidated. researchgate.netnih.gov
Enzymatic Transformations and Biocatalytic Principles
The study of how enzymes interact with and modify chiral ketones provides fundamental insights into biocatalysis. Ketoreductases (KREDs) are a key class of enzymes in this context, capable of highly selective reductions of prochiral ketones to form chiral alcohols. acs.orgnih.gov
Ketoreductases are highly efficient biocatalysts used in the synthesis of chiral alcohols from prochiral ketones. acs.org These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) family and feature a highly conserved catalytic triad, commonly composed of Serine, Tyrosine, and Lysine residues. pnas.org The reduction mechanism involves the transfer of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone substrate.
The substrate, such as 4-methyl-hexan-2-one, binds within a specifically shaped active site pocket. The orientation of the ketone within this pocket is crucial for the reaction's stereochemical outcome. The catalytic triad, along with the cofactor, is positioned to facilitate the hydride attack on one specific face of the carbonyl group, leading to the formation of a chiral alcohol. acs.orgpnas.org
The high degree of stereoselectivity observed in enzymatic ketone reductions is a hallmark of biocatalysis. researchgate.netnih.gov This selectivity is primarily dictated by the three-dimensional architecture of the enzyme's active site. According to Prelog's rule, the stereochemical course of the reduction can often be predicted based on the relative sizes of the substituents attached to the carbonyl carbon. The enzyme's active site typically contains a "large" and a "small" binding pocket, which preferentially accommodate the larger and smaller substituents of the substrate, respectively. mdpi.com
This substrate orientation ensures that the hydride from the NADPH cofactor is delivered to a specific face of the ketone, resulting in the formation of a single enantiomer of the alcohol product. nih.gov For example, in the reduction of a prochiral ketone, the enzyme forces the substrate to bind in a conformation that exposes either its re- or si-face to the cofactor. Mutations to the amino acid residues lining these binding pockets can alter substrate preference and even invert the stereoselectivity of the enzyme, a technique widely used in protein engineering to create custom biocatalysts. pnas.orgnih.gov
General Mechanisms of Ketone Formation and Transformation in Biological Systems
Ketones are central metabolites in biochemistry, and their formation and transformation are governed by a variety of well-understood enzymatic mechanisms.
One of the most common pathways for ketone formation is the oxidation of secondary alcohols. This reaction is typically catalyzed by enzymes known as secondary alcohol dehydrogenases, which require a cofactor such as nicotinamide adenine dinucleotide (NAD+) to act as the oxidant. nih.govlibretexts.orglibretexts.org Methane- and methanol-utilizing microbes, for example, readily oxidize secondary alcohols to their corresponding methyl ketones. nih.gov
Conversely, microorganisms have developed pathways to degrade ketones. A notable mechanism for methyl ketone transformation is subterminal oxidation, which proceeds via a Baeyer-Villiger-type oxidation. In this pathway, a flavin-dependent monooxygenase inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. For example, Pseudomonas species degrade 2-tridecanone to undecyl acetate. nih.govnih.gov This ester is then hydrolyzed by an esterase to yield an alcohol and a carboxylic acid, which can enter central metabolic pathways. nih.govresearchgate.net
Another activation strategy, particularly under anaerobic conditions, is the carboxylation of ketones. Acetone carboxylases, for instance, catalyze the ATP-dependent addition of CO2 to acetone to form acetoacetate, which can then be further metabolized. karger.com In broader metabolism, ketones are famously formed during the breakdown of fatty acids in a process called ketogenesis, where acetyl-CoA molecules are condensed to produce ketone bodies like acetoacetate. uomustansiriyah.edu.iqwikipedia.orglibretexts.org
Table 1: Enzymes in Ketone Metabolism
| Enzyme Class | Reaction Type | Example Substrate(s) | Resulting Product(s) |
|---|---|---|---|
| Secondary Alcohol Dehydrogenase | Oxidation | 2-Hexanol | 2-Hexanone |
| Ketoreductase (KRED) | Reduction | 4-Methyl-hexan-2-one | (2S,4S)- or (2R,4S)-4-Methyl-hexan-2-ol |
| Baeyer-Villiger Monooxygenase | Oxidation (Subterminal) | 2-Tridecanone | Undecyl acetate |
| Acetone Carboxylase | Carboxylation | Acetone | Acetoacetate |
| Thiolase | Condensation/Thiolysis | Acetyl-CoA | Acetoacetyl-CoA |
Lipid Oxidation Pathways Leading to Methyl Ketones (Chemical Mechanisms)
Methyl ketones are recognized as tertiary products of lipid oxidation, arising from the degradation of primary and secondary oxidation products of fatty acids. While the formation of straight-chain methyl ketones from the oxidation of unsaturated fatty acids is more commonly studied, the generation of branched-chain methyl ketones such as 4-methyl-hexan-2-one is mechanistically plausible, particularly from the oxidation of branched-chain fatty acids.
The general mechanism for methyl ketone formation through lipid oxidation involves a series of complex reactions. Initially, the oxidation of unsaturated fatty acids leads to the formation of hydroperoxides. These primary oxidation products are unstable and can decompose, especially at elevated temperatures, to form a variety of secondary degradation products, including alkanes, aldehydes, and alcohols. nih.gov
Subsequent reactions of these secondary products can lead to the formation of methyl ketones. For instance, alka-2,4-dienals and alk-2-enals, which are common secondary lipid oxidation products, have been identified as precursors to methyl ketones. nih.govresearchgate.net The presence of amino compounds has been shown to promote the conversion of these precursors into methyl ketones. researchgate.net
One proposed pathway involves the decarboxylation of β-keto acids (3-oxo acids) that can be formed from the oxidation of fatty acids. nih.gov However, this pathway does not always align with the observed distribution of methyl ketones in natural systems. nih.gov
The formation of a branched-chain ketone like 4-methyl-hexan-2-one would necessitate a branched-chain precursor. Branched-chain fatty acids, which are present in the lipids of various organisms, can serve as such precursors. The catabolism of branched-chain amino acids, such as leucine, isoleucine, and valine, leads to the formation of branched-chain α-ketoacids and subsequently branched-chain acyl-CoA derivatives. nih.govnih.gov These branched-chain acyl-CoAs can be incorporated into lipids, and their subsequent oxidation could follow pathways analogous to those of straight-chain fatty acids, ultimately leading to the formation of branched-chain methyl ketones.
The α-oxidation pathway is another relevant process for the metabolism of fatty acids with branches at the β-carbon. This pathway allows for the removal of a single carbon atom, which could be a step in the degradation of branched-chain fatty acids leading to the formation of precursors for methyl ketones. libretexts.org
Biotransformation of Related Compounds
Microorganisms possess a diverse array of enzymes capable of transforming a wide range of organic compounds, including ketones. These biotransformation reactions are often stereoselective, making them valuable tools for the synthesis of chiral molecules.
While specific studies on the biotransformation of this compound are not extensively documented in the readily available literature, the transformation of structurally related ketones by microorganisms provides insight into potential metabolic pathways. The microbial oxidation of branched-chain alkanes is a known route for the production of corresponding secondary alcohols and methyl ketones. For example, the yeast Torulopsis gropengiesseri has been shown to convert long-chain methyl-branched alkanes into various oxidized products.
The key enzymatic reactions involved in these transformations are often catalyzed by monooxygenases and dehydrogenases. A common pathway involves the subterminal oxidation of an n-alkane to a secondary alcohol, which is then oxidized to the corresponding ketone. nih.gov This process can be extended to branched-chain alkanes, potentially leading to the formation of chiral ketones.
Furthermore, the stereoselective reduction of prochiral ketones to chiral alcohols is a well-studied microbial transformation. researchgate.net This reaction is often reversible, and the corresponding dehydrogenases can also catalyze the oxidation of a chiral alcohol to a chiral ketone. The enantioselectivity of these enzymes is a critical factor in determining the stereochemistry of the final product.
The biotransformation of chalcones, which are α,β-unsaturated ketones, by bacteria such as Gordonia sp. and Rhodococcus sp. has been shown to efficiently produce dihydrochalcones and corresponding alcohols, demonstrating the capability of microorganisms to act on complex ketones. nih.gov
The table below summarizes findings from studies on the biotransformation of compounds structurally related to methyl hexanones.
| Organism/Enzyme System | Substrate(s) | Product(s) | Key Findings |
| Torulopsis gropengiesseri | Long-chain methyl-branched alkanes | Glycolipids, ω- and ω-1-hydroxyalkanoic acids | Demonstrates microbial oxidation of branched-chain alkanes. |
| Gordonia sp. and Rhodococcus sp. | 4′-Methylchalcones | Dihydrochalcones and alcohols | Efficient biotransformation of α,β-unsaturated ketones. nih.gov |
| Various Fungi and Yeasts | Prochiral ketones | Chiral alcohols | High enantioselectivity in the reduction of ketones. researchgate.net |
While direct evidence for the biotransformation of this compound is limited, the existing body of research on microbial transformations of branched-chain alkanes and chiral ketones suggests that such pathways are biochemically feasible. Future research focusing on the specific enzymatic systems involved in the metabolism of branched-chain ketones will be crucial for a complete understanding of the biochemical fate of compounds like this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Enantioselective Catalysts for Chiral Ketones
The synthesis of chiral ketones like (S)-4-methyl-hexan-2-one heavily relies on the availability of efficient and highly selective catalysts. A significant future direction lies in the design and development of new enantioselective catalysts that can overcome the limitations of current systems.
One promising area is the advancement of oxazaborolidine catalysts . While these have been effective for the asymmetric reduction of prochiral ketones, research is ongoing to develop versions that are more stable to air and moisture and require lower catalyst loadings. mdpi.com For instance, in situ generation of oxazaborolidine catalysts from chiral lactam alcohols has shown high enantioselectivities for the reduction of various ketones. mdpi.com Future work will likely focus on tailoring the ligand structure of these catalysts to achieve even higher enantiomeric excess (ee) for specific substrates like 4-methyl-hexan-2-one.
Another key area is the development of phosphine-based catalysts for copper-catalyzed enantioselective synthesis of α-quaternary ketones. nih.gov While current methods are effective, expanding their substrate scope to include a wider range of alkyl-substituted ketones and reducing catalyst loading remain active areas of research. The development of monodentate chiral phosphine (B1218219) ligands is a particularly promising avenue. nih.gov
Furthermore, the exploration of cinchona alkaloid-derived phase-transfer catalysts for umpolung reactions of imines presents a novel strategy for synthesizing chiral γ-amino ketones. nih.govresearchgate.net Future research will likely focus on expanding the range of applicable enones and imines, as well as optimizing catalyst efficiency for industrial-scale production.
| Catalyst Type | Key Features | Future Research Focus |
| Oxazaborolidine Catalysts | In situ generation, high enantioselectivity for aromatic ketones. mdpi.com | Improved air and moisture stability, lower catalyst loadings, tailored ligands for aliphatic ketones. |
| Chiral Phosphine Ligands | Effective in copper-catalyzed synthesis of α-quaternary ketones. nih.gov | Broader substrate scope, reduced catalyst loading, development of new monodentate ligands. nih.gov |
| Cinchona Alkaloid-derived Catalysts | Enables asymmetric umpolung reactions for γ-amino ketone synthesis. nih.govresearchgate.net | Expansion of substrate scope, optimization for industrial scale-up. |
Expanding the Scope of Biocatalytic Syntheses
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. jocpr.comnih.gov For the production of this compound, future research in biocatalysis is centered on discovering and engineering novel enzymes with improved activity, stability, and substrate specificity.
The use of ketone reductases (KREDs) is a well-established method for the asymmetric reduction of ketones to chiral alcohols. acs.org A significant research avenue is the identification of KREDs with "anti-Prelog" stereospecificity, which are currently limited in number but in high demand for accessing specific enantiomers of chiral alcohols. mdpi.com Screening of new microbial strains from diverse environments is expected to yield novel enzymes with unique catalytic properties. mdpi.com
| Biocatalytic Approach | Advantages | Future Research Focus |
| Novel Ketone Reductases | High enantioselectivity, mild reaction conditions. acs.orgmdpi.com | Discovery of enzymes with novel stereospecificity (e.g., anti-Prelog), improved stability and activity. mdpi.com |
| Enzyme Engineering | Tailored enzymes for specific applications, enhanced stability and efficiency. jocpr.com | Directed evolution for improved substrate scope, rational design for enhanced catalytic performance. |
| Multi-enzyme Cascades | Streamlined synthesis, reduced waste, improved atom economy. jocpr.com | Design of efficient and compatible enzyme systems for complex transformations. |
Advanced Computational Modeling of Complex Chiral Reactions
Computational chemistry is becoming an indispensable tool in understanding and predicting the outcomes of complex chiral reactions. Future research will increasingly rely on advanced computational modeling to accelerate the development of new catalysts and synthetic routes for compounds like this compound.
Density Functional Theory (DFT) calculations are being used to investigate the reaction mechanisms of enantioselective transformations, such as the palladium-catalyzed α-arylation of ketones. acs.org These studies can elucidate the key factors controlling stereoselectivity and guide the design of more effective ligands and catalysts. Future efforts will likely focus on developing more accurate and computationally efficient models to handle larger and more complex systems.
Molecular dynamics (MD) simulations can provide insights into enzyme-substrate interactions, which is crucial for the rational design of biocatalysts. nih.gov By simulating the binding of a substrate like 4-methyl-hexan-2-one to the active site of an enzyme, researchers can predict which mutations will lead to improved activity and selectivity.
Integration of Flow Chemistry and Continuous Synthesis for Chiral Hexanones
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability. youtube.comuc.pt The application of flow chemistry to the synthesis of chiral hexanones like this compound is a rapidly emerging field. nih.gov
Future research will focus on developing robust and efficient continuous flow systems for enantioselective catalysis. This includes the immobilization of chiral catalysts, such as enzymes or organometallic complexes, onto solid supports for use in packed-bed reactors. nih.govresearchgate.net Immobilization facilitates catalyst recycling and product purification, making the process more sustainable and cost-effective.
The integration of in-line analytical techniques will allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and enantioselectivities. youtube.com Furthermore, the development of telescoped multi-step flow syntheses, where sequential reactions are performed in a continuous stream without isolating intermediates, will significantly shorten production times and reduce waste. uc.ptnih.gov
Exploration of New Chiral Building Block Applications in Emerging Fields
Chiral building blocks like this compound are not only valuable in pharmaceuticals but also have potential applications in emerging fields such as materials science and nanotechnology. chiralpedia.commusechem.com
In materials science , the incorporation of chiral units into polymers and liquid crystals can lead to materials with unique optical and electronic properties. chiralpedia.com Chiral materials are being explored for applications in advanced display technologies, optical sensors, and enantioselective catalysis. chiralpedia.comyoutube.com Future research will involve the synthesis of novel chiral monomers derived from building blocks like this compound and the investigation of their impact on material properties.
In nanotechnology , chiral nanoparticles and clusters are gaining attention for their potential in enantioselective sensing and catalysis. researchgate.net The surface modification of nanomaterials with chiral molecules can create recognition sites for specific enantiomers.
The demand for enantiomerically pure compounds in drug discovery continues to grow. nih.govenamine.netmdpi.com Chiral building blocks are essential for the synthesis of complex drug molecules, where the stereochemistry often dictates the pharmacological activity. enamine.net Future research will focus on developing efficient synthetic routes to novel chiral intermediates derived from this compound for use in the synthesis of new therapeutic agents.
| Field | Potential Application of this compound derived building blocks |
| Materials Science | Development of chiral polymers and liquid crystals for advanced optical and electronic devices. chiralpedia.comyoutube.com |
| Nanotechnology | Creation of chiral nanoparticles for enantioselective sensing and catalysis. researchgate.net |
| Drug Discovery | Synthesis of complex, enantiomerically pure active pharmaceutical ingredients. enamine.netmdpi.com |
| Agrochemicals | Development of new pesticides and herbicides with improved efficacy and reduced environmental impact. researchgate.net |
Q & A
Q. How should researchers document synthetic procedures and characterization data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?
- Methodological Answer : Follow COPE guidelines: report yields after purification, provide NMR spectra (integration, multiplicity) in SI, and cite CAS registry numbers. For known compounds, include references to prior syntheses; for new derivatives, submit HRMS and X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
